Product packaging for Dimethyl telluride(Cat. No.:CAS No. 593-80-6)

Dimethyl telluride

Cat. No.: B1222758
CAS No.: 593-80-6
M. Wt: 157.7 g/mol
InChI Key: YMUZFVVKDBZHGP-UHFFFAOYSA-N
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Description

Historical Trajectories and Milestones in Dimethyl Telluride Research

The history of this compound research is intertwined with the broader exploration of organometalloid chemistry and the biological methylation of elements. The first indications of tellurium's biological transformation into volatile organic compounds date back to the early 19th century, with observations of characteristic odors exhaled by animals treated with inorganic tellurium derivatives. By 1853, Hansen had detected a garlic-like odor in the breath of dogs administered potassium tellurite (B1196480), an observation later corroborated by others who linked this odor to tellurium exposure photobiology.comoup.com.

A significant milestone occurred in 1939 when M. L. Bird and F. Challenger identified the volatile compound produced by the fungus S. brevicaulis grown on potassium tellurite as this compound, (CH₃)₂Te photobiology.comoup.comwikipedia.orgchemeurope.com. This marked the first definitive identification of DMTe as a product of microbial metabolism. Frederic Challenger's seminal work in 1945 on "Biological Methylation" further laid the groundwork for understanding how organisms methylate elements like tellurium, proposing pathways analogous to those for selenium and arsenic photobiology.comoup.com. While Wohler is credited with the synthesis of the first organotellurium compound, this compound, in 1840, and Lederer continued this work in 1910, the biological discovery in 1939 provided a crucial link between inorganic tellurium and its volatile organic forms, sparking interest in its environmental and chemical significance asianpubs.org. The notorious "Minamata disease" incidents in the 1950s, related to methylmercury (B97897) poisoning, also stimulated broader research into the biological and toxicological implications of organometallic compounds, including those of tellurium photobiology.com.

Contemporary Significance of this compound in Organotellurium Chemistry

In contemporary advanced chemical research, this compound is recognized for its critical role in materials science, particularly in the semiconductor industry, and its implications in environmental microbiology and organotellurium chemistry.

Semiconductor and Materials Science Applications: DMTe serves as a vital precursor in the synthesis of advanced semiconductor materials, most notably cadmium telluride (CdTe) and mercury cadmium telluride (HgCdTe) films wikipedia.orgwikipedia.org. These compounds are fundamental to the production of thin-film solar cells and infrared detectors. This compound was the first organotellurium compound employed in Metal-Organic Chemical Vapor Deposition (MOCVD) and Metalorganic Vapor Phase Epitaxy (MOVPE) techniques for growing epitaxial CdTe and HgCdTe layers, enabling precise control over material deposition for high-quality electronic devices wikipedia.org. Beyond semiconductors, tellurium compounds, including DMTe, are integral to the development of thermoelectric devices and photovoltaic cells, contributing to advancements in energy conversion technologies .

Organotellurium Chemistry and Research: As a fundamental organotellurium compound, DMTe is utilized as a reagent in organic synthesis for the preparation of a wide array of other organotellurium compounds chembk.com. Its volatility makes it a convenient source of tellurium in various chemical processes, including metalorganic vapor phase epitaxy wikipedia.org. Furthermore, DMTe has been identified as the sole organotellurium compound quantified in environmental samples, highlighting its relevance in environmental chemistry and the study of biogeochemical cycles wikipedia.org. Its properties also lend themselves to applications as a precursor for photosensitive dyes and photoluminescent materials, and it finds use in electronic chemistry and solid-state chemistry chembk.com. Research also explores tellurium-containing molecules, including DMTe derivatives, for their fluorescence properties, with potential applications in biomedical imaging, materials science, and environmental monitoring rsc.org.

Biological and Environmental Relevance: this compound is recognized as a bacterial xenobiotic metabolite, produced by certain fungi and bacteria, such as Penicillium species and Pseudomonas fluorescens, through the biomethylation of inorganic tellurium compounds photobiology.comwikipedia.orgchemeurope.comnih.govtandfonline.comresearchgate.net. This biological transformation mirrors established selenium biomethylation pathways and is studied in the context of understanding tellurium's biogeochemical cycling and microbial metabolism photobiology.comoup.comnih.govtandfonline.comresearchgate.net. The enzyme thiol-purine methyltransferase (TPMT) is implicated in catalyzing the methylation of tellurium to form DMTe and dimethyl ditelluride researchgate.net. Its volatility also makes it a compound of interest in severe nuclear accident scenarios, where it can contribute to the release of tellurium species chalmers.senks.org.

Methodological Approaches in this compound Investigations

The study and application of this compound rely on sophisticated synthesis and characterization methodologies, reflecting the compound's unique chemical nature and the need for precise analysis.

Synthesis Methodologies: Several methods have been developed for the synthesis of this compound, each with varying yields and applicability:

NaBH₄-Mediated Alkylation: This is a widely adopted method involving the reduction of elemental tellurium with sodium borohydride (B1222165) (NaBH₄) followed by alkylation with methyl halides, such as methyl iodide. This process typically yields 89–93% of DMTe .

Microbial Synthesis: Certain bacteria and fungi can produce DMTe through biological methylation of inorganic tellurium species. This eco-friendly approach yields approximately 60–75% of the compound .

Classical Alkylation: Historically, DMTe was synthesized through reactions like that of dimethyl silver tellurite with methyl iodide, or via intermediates like trimethyltelluronium iodide reduced by triphenylphosphine. These methods generally provide yields in the range of 45–52% chembk.comchalmers.se.

Gamma Radiolysis: DMTe can be formed through the interaction of solid tellurium with methyl radicals generated from solvents like acetone (B3395972) or dimethyl ether under gamma irradiation, yielding approximately 12–18% tandfonline.comchalmers.se.

Characterization Techniques: The identification, quantification, and structural elucidation of this compound and its related compounds are achieved through advanced analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for detecting and quantifying volatile DMTe. GC-MS allows for the verification of identity by comparing retention times with authentic standards and by analyzing the characteristic isotopic patterns of tellurium fragments in the mass spectra photobiology.comchalmers.se.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹²⁵Te NMR spectroscopy are crucial for confirming the structure of DMTe and its derivatives, as well as for investigating intermolecular interactions in solution chalmers.sersc.org.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is employed for the total tellurium quantification in samples after the oxidation of organotellurides to inorganic species .

UV Photoelectron Spectroscopy: This technique has been used to study methyl chalcogen compounds, including DMTe nist.gov.

These methodologies underscore the scientific rigor applied to understanding this compound, from its synthesis and transformation pathways to its role in various chemical and biological systems.

Compound List

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6Te B1222758 Dimethyl telluride CAS No. 593-80-6

Properties

IUPAC Name

methyltellanylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6Te/c1-3-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUZFVVKDBZHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Te]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(CH3)2Te, C2H6Te
Record name Dimethyltelluride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dimethyltelluride
Description Chemical information link to Wikipedia.
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060477
Record name Dimethyltelluride
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Molecular Weight

157.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

593-80-6
Record name Dimethyltellurium
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Record name Dimethyltelluride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methane, 1,1'-tellurobis-
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Record name Dimethyltelluride
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Record name Dimethyl telluride
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Synthetic Methodologies for Dimethyl Telluride and Its Derivatives

Established Synthetic Pathways and Refinements

Grignard Reagent-Based Syntheses

Grignard reagents, characterized by the general formula R−Mg−X, are versatile organometallic compounds widely employed in organic synthesis for forming carbon-carbon bonds and introducing organic groups onto tellurium. Their application in organotellurium chemistry typically involves reactions with tellurium halides or ditellurides.

One established route involves the reaction of tellurium halides, such as tellurium tetrachloride (TeCl₄), with Grignard reagents. This approach allows for the introduction of organic moieties onto the tellurium center, leading to the formation of alkyl or aryl tellurium halides, which can then be further transformed ontosight.ai. For instance, tellurium tetrachloride can react with unsaturated compounds in the presence of Grignard reagents or other organometallic species to yield various organotellurium compounds ontosight.airesearchgate.netarkat-usa.org.

Grignard reagents have also been utilized in the preparation of unsymmetrical dialkyl and aryl tellurides by reacting with ditellurides. This method offers a pathway to specific organotellurium structures google.comgoogle.com. However, a drawback associated with Grignard reagent use in semiconductor applications is the potential for halogen contamination from the magnesium halide byproducts, which can be detrimental to material quality google.comgoogle.com.

Additionally, Grignard reagents have been employed in more specialized syntheses, such as the reaction with diacyl tellurides to form tellurocarboxylato magnesium complexes mdpi.com, or in the transformation of specific organotelluride intermediates researchgate.net. The preparation of Grignard reagents themselves typically involves the reaction of an alkyl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) libretexts.orglibretexts.orgwikipedia.org.

Organolithium and Organosodium Approaches

Organolithium and organosodium reagents are powerful nucleophiles and bases frequently used in the synthesis of organotellurium compounds, including dimethyl telluride.

Direct Synthesis of this compound: A significant method for synthesizing this compound involves the reaction of elemental tellurium with methyl lithium (MeLi). This process typically proceeds in an inert atmosphere due to the pyrophoric nature of organolithium reagents. The initial reaction forms a methyltelluride anion (MeTeLi), which is then reacted with a methylating agent, such as methyl iodide (MeI), to yield trimethyltelluronium iodide (Me₃TeI). Subsequent reduction of this intermediate, often with triphenylphosphine, produces this compound wikipedia.org. Alternatively, direct reaction of elemental tellurium with methyl lithium followed by methylation with methyl halides can also yield this compound wikipedia.org.

Another key pathway utilizes lithium telluride (Li₂Te) or sodium telluride (Na₂Te) as precursors. The reaction of Li₂Te with methyl halides (MeX) leads to the formation of this compound wikipedia.orgrsc.org. Similarly, sodium telluride, often generated in situ by the reduction of elemental tellurium with sodium borohydride (B1222165) (NaBH₄), can be alkylated with methyl halides to produce this compound mdpi.comsciforum.net. This NaBH₄-mediated approach is considered efficient for preparing symmetrical diorganyl tellurides mdpi.com.

Synthesis of Derivatives: Organolithium reagents can also be used to prepare various organotelluride anions (RTeLi) by reacting with elemental tellurium. These anions can then be alkylated with different organic halides (R'X) to form unsymmetrical tellurides (RTeR') wikipedia.org. For example, butyl lithium (BuLi) can react with tellurium to form butyltelluride (BuTeLi), which can then be methylated to yield butylmethyltelluride wikipedia.org.

Tellurium Halide Precursor Routes

Tellurium halides, particularly tellurium tetrachloride (TeCl₄) and tellurium tetrabromide (TeBr₄), serve as important precursors in organotellurium chemistry. These compounds are reactive and can be readily transformed into a variety of organotellurium species when reacted with appropriate organic reagents.

A common strategy involves the addition of tellurium tetrahalides to unsaturated organic compounds, such as alkenes and acetylenes. These reactions, often carried out in solvents like carbon tetrachloride or chloroform (B151607), can introduce tellurium into organic molecules, forming chloroalkyltelluranes or alkoxyalkyltelluranes researchgate.netarkat-usa.org. For instance, the reaction of TeCl₄ with 1-hexene (B165129) in carbon tetrachloride yields trichloro-(2-chlorohexyl)-λ⁴-tellane in quantitative yield arkat-usa.org. Methoxytelluration can also be achieved by reacting TeCl₄ with alkenes in a mixture of chloroform and methanol (B129727) arkat-usa.org.

Tellurium halides can also react with organometallic reagents, including Grignard and organolithium compounds, to generate organotellurium derivatives ontosight.airesearchgate.net. These reactions provide routes to complex tellurium-containing structures, such as tellurium-substituted thiophenes researchgate.net.

Development of Novel Synthetic Strategies

Research continues to explore more efficient, environmentally friendly, and selective methods for synthesizing this compound and its derivatives.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of organotellurium compounds.

Biological Synthesis: Certain microorganisms, including bacteria like Pseudomonas fluorescens and fungi, are capable of producing this compound through methylation of inorganic tellurium compounds under anaerobic conditions photobiology.com. This biological pathway offers a potential route for sustainable production, although yields and control can be challenging.

Radiolysis: Gamma irradiation of tellurium-containing precursors in the presence of methyl donors, such as acetone (B3395972) or dimethyl ether, can lead to the formation of this compound via radical-mediated pathways tandfonline.com. This method is of interest for understanding tellurium speciation under accident conditions.

Mild and Efficient Methods: The reduction of elemental tellurium using sodium borohydride (NaBH₄) followed by alkylation with methyl halides represents a mild and efficient approach to synthesizing tellurides mdpi.comsciforum.net. This method leverages the reducing power of NaBH₄ to generate telluride dianions, which then readily react with electrophilic methyl sources.

Catalytic Synthesis Methods

Catalytic approaches are being investigated to enhance the selectivity and efficiency of organotellurium synthesis. While direct catalytic synthesis of this compound is less documented, catalytic methods have been developed for related organotellurium compounds. For example, copper salt catalysis has been employed for the synthesis of unsymmetrical diaryl tellurides from arylboronic acids and ditellurides google.commdpi.com. Additionally, transition-metal-free strategies have emerged for the synthesis of unsymmetrical diaryl tellurides, demonstrating novel pathways in organotellurium chemistry mdpi.com.

Compound List

this compound ((CH₃)₂Te)

Dimethyl ditelluride ((CH₃)₂Te₂)

Tellurium (Te)

Methyl lithium (MeLi)

Methyl iodide (MeI)

Lithium telluride (Li₂Te)

Sodium telluride (Na₂Te)

Sodium ditelluride (Na₂Te₂)

Tellurium tetrachloride (TeCl₄)

Tellurium tetrabromide (TeBr₄)

Grignard reagents (R-Mg-X)

Organolithium reagents (R-Li)

Organosodium reagents (R-Na)

Trimethyltelluronium iodide (Me₃TeI)

Diphenyl ditelluride (Ph₂Te₂)

Aryl magnesium bromide (ArMgBr)

Alkyl halides (RX)

Methyl selenide (B1212193) (MeSeH)

Dimethyl selenide (Me₂Se)

Tellurols (RTeH)

Telluroxides (R₂TeO)

Telluroether (RTeR)

Tellurocarboxylato magnesium complexes ([MgBr][R(C=Te)O])

Triphenylphosphine (Ph₃P)

Sodium borohydride (NaBH₄)

Elemental tellurium (Te)

Electrochemical Synthesis Routes

Electrochemical synthesis offers a controlled and often milder alternative to traditional chemical methods for preparing organotellurium compounds, including those related to this compound. This approach leverages electrical potential to drive chemical reactions, allowing for precise control over reaction conditions and potentially leading to higher selectivity and reduced by-product formation.

While direct electrochemical synthesis of this compound from elemental tellurium and methyl halides is not extensively detailed in the provided literature, the general principles have been applied to other organotellurides. Electrochemical methods typically involve the use of an anode and a cathode in a suitable solvent, with a supporting electrolyte to ensure conductivity. For instance, the synthesis of unsymmetrical organic tellurides has been achieved by applying a constant potential to an electrochemical cell. A representative procedure involved a nickel anode and a carbon cathode immersed in a solution containing the organotellurium precursor and an alkyl halide, dissolved in a solvent like methanol or tetrahydrofuran (THF), with tetrabutylammonium (B224687) tetrafluoroborate (B81430) serving as the supporting electrolyte semanticscholar.org.

Table 1: Representative Electrochemical Synthesis of an Organotelluride

ReactantsSolventElectrolyteElectrode TypeApplied PotentialReaction TimeProductYield
Diphenyl ditelluride, Ethyl bromideMethanolTetrabutylammonium tetrafluoroborateNi anode, C cathode1.4V (constant)24 hEthyl phenyl telluride91.9%

Note: This table illustrates a typical electrochemical approach for organotelluride synthesis, based on available literature for related compounds.

Furthermore, radiolytic processes, which can involve electrochemical principles, have been shown to produce this compound. For example, this compound has been generated from sodium telluride (Na₂Te) solutions when exposed to irradiation in the presence of methane (B114726) and argon tandfonline.com. These methods highlight the diverse electrochemical and related techniques that can be employed in the synthesis of organotellurium compounds.

Purity Enhancement and Scale-Up Considerations in Synthesis

Achieving high purity and successfully scaling up the synthesis of organotellurides like this compound are critical for their practical application. Several factors and techniques are important in this regard.

Purity Enhancement:

Exclusion of Contaminants: Preventing the ingress of atmospheric oxygen during synthesis is paramount, as it can lead to the formation of undesirable impurities google.com. Working under an inert atmosphere, such as nitrogen, is a standard practice.

Purification Techniques: Volatile compounds like this compound can often be purified effectively through vacuum distillation google.com. Other purification methods that may be employed for organotellurides include recrystallization semanticscholar.org and chromatographic techniques google.com.

Adduct Formation: In some cases, the formation of adducts with specific chemical agents, such as Lewis base adjuvants, can be utilized for further purification of organotellurium compounds google.com.

Starting Material Quality: The purity of the initial reagents and starting materials directly influences the purity of the final product. Utilizing high-purity elemental tellurium or tellurium precursors is therefore essential csic.esphotobiology.com.

Scale-Up Considerations:

Process Reproducibility: A significant challenge in scaling up chemical syntheses is ensuring reproducibility. While some methods have demonstrated good reproducibility at multi-gram scales google.com, careful optimization is required.

Reaction Optimization: For efficient and scalable synthesis, reaction parameters such as temperature, concentration of reactants, and reaction time must be carefully optimized. For example, the synthesis of symmetrical diorganyl tellurides has been achieved with yields ranging from 37% to 93% through optimized conditions involving sodium borohydride and organohalides mdpi.com.

Handling and Safety: Many organotellurium compounds and their precursors can be air-sensitive or require specialized handling procedures, such as the use of glove boxes or Schlenk lines google.comrsc.org. These requirements must be meticulously addressed during scale-up to maintain product integrity and ensure safe operations.

Yield and Efficiency: Maximizing yield and efficiency are key economic drivers for scaling up any chemical process. The choice of synthetic route and optimization of reaction conditions play a crucial role in achieving these goals mdpi.com.

Compound List:

this compound ((CH₃)₂Te)

Ethyl phenyl telluride

Diphenyl ditelluride

Methyl bromide

Sodium telluride (Na₂Te)

Methane

Argon

Methyl lithium

Methyl iodide

Tetrabutylammonium tetrafluoroborate

Elemental tellurium (Te)

Tellurium precursors

Organohalides

Sodium borohydride

Lewis base adjuvants

Chemical Reactivity and Mechanistic Pathways of Dimethyl Telluride

Thermal and Photolytic Decomposition Mechanisms

The decomposition of dimethyl telluride can be initiated by thermal energy or by photo-irradiation, both leading to the cleavage of the carbon-tellurium (C-Te) bonds and the formation of various products. The mechanisms of these decomposition pathways involve radical intermediates and are of significant interest in fields such as materials science for the deposition of tellurium-containing thin films.

Elucidation of Radical Intermediates

The primary step in both thermal and photolytic decomposition of this compound is the homolytic cleavage of the C-Te bond, generating methyl radicals (•CH₃) and a tellurium-containing radical. researchgate.net In the gas phase, the photolysis of this compound using ArF (193 nm) and KrF (248 nm) lasers is a single-photon process that results in the formation of ground-state tellurium atoms and methyl radicals. researchgate.net The dominant subsequent reaction is the combination of two methyl radicals to form ethane (B1197151). A minor pathway involves the abstraction of a hydrogen atom from another this compound molecule by a methyl radical. researchgate.net

Under gamma irradiation in deaerated aqueous solutions, the degradation of this compound can lead to the formation of volatile telluride dimers, suggesting the involvement of radical coupling reactions. chalmers.se In the presence of oxygen, oxidative processes involving radicals such as the hydroxyl radical (•OH) become dominant. chalmers.se Theoretical studies on the reaction of dimethyl selenide (B1212193), a close analog of this compound, with •OH radicals have shown the formation of an addition complex, which can then decompose. researchgate.net A similar mechanism can be expected for this compound.

Kinetic Studies of Decomposition Processes

Kinetic studies of the decomposition of this compound provide valuable insights into the reaction rates and the stability of the molecule under different conditions. The thermal decomposition of dimethylmercury, a related organometallic compound, has been studied in detail, and the kinetics of its pyrolysis have been determined. aip.org For the fully inhibited, high-pressure limit, the rate constant for the initial decomposition step is given by the Arrhenius equation: k₁ = 5.0×10¹⁵ exp(—57,900/RT) sec⁻¹. aip.org While specific kinetic data for the thermal decomposition of this compound is less readily available in the provided search results, the principles of unimolecular decomposition kinetics would apply.

The radiolytic degradation of this compound in aqueous solutions has been found to follow first-order kinetics. chalmers.se The rate of degradation is significantly influenced by the concentration of dissolved oxygen and the presence of other species that can scavenge the reactive radicals responsible for the decomposition. chalmers.se

Oxidation-Reduction Chemistry and Redox Transformations

This compound participates in a variety of oxidation-reduction reactions, reflecting the ability of the tellurium atom to exist in different oxidation states. These transformations are crucial in both synthetic organic chemistry and biological systems.

Reactions with Oxidizing Agents

This compound can be oxidized by various agents, with hydrogen peroxide (H₂O₂) being a common example. Mechanistic studies of the oxidation of diorganotellurides by H₂O₂ in methanol (B129727) indicate that the reaction is catalyzed by the telluride itself. acs.orgnih.govresearchgate.net The reaction proceeds through a Te(IV) intermediate, likely a dihydroxy tellurane, which is formed by the oxidation of the telluride. acs.orgnih.govresearchgate.net The rate of oxidation is influenced by the nature of the organic groups attached to the tellurium atom, with electron-rich dialkyl tellurides generally reacting faster than diaryl tellurides. acs.orgnih.gov

The following table summarizes the rate constants for the oxidation of different diorganotellurides with H₂O₂ in methanol. acs.orgnih.gov

Telluridek_ox (M⁻¹s⁻¹)
Di-n-hexyl telluride> 1 x 10⁵
Di-p-methoxyphenyl telluride1.4 x 10³
(S)-2-(1-N,N-dimethylaminoethyl)phenyl phenyl telluride1.3 x 10³

Data from stopped-flow spectroscopy studies.

Under gamma irradiation in the presence of oxygen, this compound undergoes oxidative degradation by reacting with oxidizing radiolysis products like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). chalmers.se

Reductive Conversion Pathways

The reduction of tellurium compounds is a key transformation. In biological systems, the biomethylation of inorganic tellurium compounds to form this compound involves a series of reduction and methylation steps. photobiology.comoup.com This process is considered a detoxification mechanism, as the volatile this compound is less toxic than the inorganic tellurium oxyanions. oup.com The mechanism is believed to be analogous to that of selenium, involving S-adenosylmethionine as a methyl group donor. photobiology.com

In the laboratory, this compound can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.comlumenlearning.compw.liveslideshare.net The general mechanism of LiAlH₄ reduction involves the nucleophilic transfer of a hydride ion (H⁻) to the substrate. numberanalytics.comlumenlearning.com In the case of organotellurides, this can lead to the cleavage of the C-Te bond and the formation of elemental tellurium. The reaction is typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) due to the high reactivity of LiAlH₄ with water and other protic solvents. pw.live

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution at the tellurium center are fundamental reactions of this compound, enabling the formation of new organotellurium compounds and influencing the composition of materials grown by chemical vapor deposition techniques.

Homolytic substitution (S_H2) at the tellurium atom of this compound and other diorganotellurides has been the subject of theoretical and experimental studies. researchgate.netnih.govd-nb.info These reactions involve the attack of a radical species on the tellurium atom, leading to the displacement of one of the organic groups as a radical. The electronic effects of substituents on the incoming radical and the telluride can significantly influence the reaction rate. researchgate.netnih.gov For instance, in the reaction of aryl radicals with diaryl ditellurides, the reaction proceeds smoothly to form unsymmetrical diaryl tellurides. researchgate.netnih.gov

Ligand exchange reactions are particularly relevant in the context of metalorganic vapor phase epitaxy (MOVPE). For example, during the growth of cadmium zinc telluride (CdZnTe) films, ligand exchange can occur between the metalorganic precursors, such as dimethylcadmium (B1197958) and diethylzinc, in the presence of a tellurium source like diisopropyltelluride. chemrxiv.org This exchange can lead to the formation of mixed-alkyl metal species, which can affect the composition and uniformity of the deposited film. The mechanism of ligand exchange in solution is a fundamental process in coordination chemistry and can proceed through associative or dissociative pathways. nih.govnih.gov

Alkyl Group Exchange Reactions

While specific studies detailing alkyl group exchange reactions directly involving this compound are not extensively documented in the provided search results, the broader context of organotellurium chemistry suggests that such reactions are plausible. Organotellurium compounds, in general, can participate in exchange reactions. For instance, the tellurium-lithium exchange reaction is a well-established method for generating organolithium reagents from organotellurides. scielo.br This transformation is particularly useful in organic synthesis, allowing for the creation of new carbon-carbon bonds. scielo.br The success of this exchange is dependent on the stability of the resulting carbanion. scielo.br

Reactions with Halogenating Agents

This compound readily reacts with halogenating agents. These reactions typically lead to the formation of diorganotellurium(IV) dihalides. For example, the reaction of dialkyl tellurides with halogens like chlorine or bromine results in oxidative addition to the tellurium center. smolecule.com The reaction of divinyl telluride with bromine, for instance, yields the corresponding tellurium dibromide. researchgate.net Similarly, reacting a ditelluride with bulky aryl substituents with one molar equivalent of bromine or iodine produces thermally stable monohalides. oulu.fi The use of different halogenating reagents can lead to a variety of organotellurium halides. researchgate.net

Table 1: Reactions of Dialkyl Tellurides with Halogenating Agents

Dialkyl TellurideHalogenating AgentProductReference
Divinyl tellurideBromine (1.2 eq)Divinyltellurium dibromide researchgate.net
RTeTeR (R = bulky aryl)Bromine (1 eq)RTeBr oulu.fi
RTeTeR (R = bulky aryl)Iodine (1 eq)RTeI oulu.fi
Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)tellurideBromineBis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)telluride dibromide researchgate.net

Coordination Chemistry and Adduct Formation

This compound and its derivatives are effective ligands in coordination chemistry, forming complexes with a variety of metal centers and participating in the formation of supramolecular structures.

Formation of Donor-Acceptor Complexes

This compound can act as an electron donor to form donor-acceptor or charge-transfer complexes. For example, 5,6-dimethyl-1,3-dihydro-2-telluraindene, a this compound derivative, forms 1:1 donor-acceptor complexes with quinones such as p-benzoquinone and 1,4-naphthaquinone. researchgate.net Spectroscopic analysis of these complexes indicates a small degree of charge transfer. researchgate.net The formation of such complexes is a common feature of organotellurium compounds. aston.ac.uk

Interactions with Transition Metal Centers

This compound serves as a ligand in complexes with transition metals. It reacts with first-row transition metal bis(chlorosulfates) to form compounds of the type [M(SO₃Cl)₂(Me₂Te)₂], where M can be Cr(II), Mn(II), Fe(II), Co(II), Ni(II), or Cu(II). researcher.life These complexes are generally stable under a nitrogen atmosphere but decompose upon exposure to moist air. researcher.life Spectroscopic and magnetic data suggest an octahedral geometry for most of these complexes. researcher.life Similarly, diethyl telluride forms complexes of the type [M(SO₃Cl)₂(Et₂Te)₂] with transition metal bis(chlorosulfates). researchgate.nettandfonline.com

The interaction of organotellurium compounds with transition metals like platinum has also been studied. For instance, the oxidative addition of Ph₂TeCl₂ to a dimethylplatinum(II) complex results in a platinum(IV) complex containing a platinum-tellurium bond. nih.gov The nature of the bonding in these complexes can be influenced by secondary interactions. nih.gov The magnitude of the platinum-tellurium coupling constant in these complexes is sensitive to the presence of weakly bonded groups. nih.govrsc.org

Supramolecular Assembly via this compound Units

Organotellurium compounds, including derivatives of this compound, can participate in supramolecular assembly through non-covalent interactions. These interactions, such as Te···I and Te···O secondary bonds, can lead to the formation of well-defined supramolecular structures. researchgate.net For example, bis(4-methoxyphenyl)tellurium(IV) diiodide forms a supramolecular unit with dimethyl sulfoxide (B87167) (DMSO) through Te···O interactions. researchgate.net The ability of tellurium to form these secondary bonds is a key factor in the crystal engineering of organotellurium compounds. researchgate.net In some cases, these interactions can lead to the formation of one-dimensional polymers or two-dimensional zig-zag ribbons. asianpubs.org The reaction of iso-tellurazole N-oxides with Lewis acids enhances the electron acceptor ability of the tellurium atom, enabling it to bind to various Lewis bases and form new discrete supramolecular assemblies. nih.gov

Reactions with Organic Substrates

This compound is involved in various reactions with organic substrates, highlighting its utility in organic synthesis. The thermal decomposition of this compound in the gas phase proceeds via the homolysis of the C-Te bond and is accelerated by the presence of deposited tellurium. nih.gov This decomposition can lead to the formation of various hydrocarbon products. nih.govresearchgate.net

Flash UV photolysis of this compound can be used to generate tellurium atoms in the gas phase, which can then react with other organic molecules. nih.gov For instance, these Te atoms can add to alkenes. researchgate.net

Organotellurides, in general, are versatile reagents in organic synthesis. They can be used for the reduction of various functional groups and for the formation of new carbon-carbon bonds. scielo.brscripps.edusemanticscholar.org For example, sodium telluride (Na₂Te), which can be generated in situ, reacts with α-halo esters or nitriles in a Reformatsky-type reaction with aldehydes to produce α,β-unsaturated compounds. scielo.brsemanticscholar.org

Addition Reactions

This compound, acting as a Lewis base, engages in addition reactions with suitable Lewis acids. libretexts.orglibretexts.org A key example is its reaction with boron trifluoride (BF₃), a potent Lewis acid, to form a stable Lewis acid-base adduct. libretexts.org In this reaction, the tellurium atom donates a pair of its non-bonding electrons to the electron-deficient boron atom, forming a coordinate covalent bond. libretexts.orglibretexts.org

The relative stability of these adducts has been studied in comparison to other dimethyl chalcogenides. The donor properties of dimethyl derivatives of Group 16 elements towards trimethylgallium (B75665) show an irregular trend, with the order being O > Se > S ≈ Te. researchgate.net However, towards trimethylaluminium, the donor strength decreases steadily from oxygen to tellurium. researchgate.net This highlights that the stability of the resulting adduct is influenced by a combination of factors, including the nature of the Lewis acid and steric effects. researchgate.net

While direct addition of this compound across carbon-carbon multiple bonds is not a common reaction, photolytic fragmentation of this compound can generate tellurium atoms in the gas phase, which are capable of adding to alkenes. mdpi.com

Table 1: Lewis Acid-Base Adducts of this compound and Related Compounds

Lewis Base (Donor)Lewis Acid (Acceptor)Resulting Adduct/ComplexNotes
This compound ((CH₃)₂Te)Boron trifluoride (BF₃)(CH₃)₂Te·BF₃Formation of a stable Lewis acid-base adduct. libretexts.org
This compound ((CH₃)₂Te)Trimethylgallium (Ga(CH₃)₃)(CH₃)₂Te·Ga(CH₃)₃Donor strength is comparable to dimethyl sulfide (B99878) in this series. researchgate.net
This compound ((CH₃)₂Te)Trimethylaluminium (Al(CH₃)₃)(CH₃)₂Te·Al(CH₃)₃Represents the weakest donor in the Group 16 series towards trimethylaluminium. researchgate.net
Dimethyl sulfide ((CH₃)₂S)Borane (BH₃)(CH₃)₂S·BH₃A well-characterized, stable adduct used as a reducing agent. wikipedia.org

Electrophilic and Nucleophilic Pathways

The reactivity of this compound is dominated by the nucleophilicity of the tellurium atom, which readily attacks electrophilic centers. However, upon oxidation, the resulting tellurium(IV) species can become susceptible to nucleophilic attack.

Nucleophilic Character: The tellurium atom in this compound possesses lone pairs of electrons and a relatively low electronegativity, making it a soft nucleophile. This is fundamental to many of its reactions. A classic illustration is the synthesis of this compound itself, where a telluride dianion (Te²⁻), a potent nucleophile, reacts with methyl electrophiles like methyl iodide. Similarly, sodium methanetellurolate, generated in situ from dimethyl ditelluride, acts as a nucleophile in substitution reactions. sciforum.net

This compound reacts with various electrophiles, including oxidizing agents and alkyl halides. Oxidation with reagents like hydrogen peroxide leads to the formation of tellurium(IV) species. Mechanistic studies on the thiol peroxidase-like activity of dialkyl tellurides show that the initial step is the oxidation of the Te(II) center by an electrophile (e.g., H₂O₂). rsc.org The rate of this oxidation is faster for electron-rich dialkyl tellurides compared to diaryl tellurides. rsc.org

Electrophilic Pathways: While this compound itself is primarily nucleophilic, organotellurium compounds can be engineered to react as electrophiles. For instance, tellurium tetrachloride (TeCl₄) is a tellurium-centered electrophile used in the synthesis of other organotellurium compounds. csic.es Vinylic tellurides can also serve as electrophilic partners in cross-coupling reactions. researchgate.net

Table 2: Representative Reactions Illustrating Nucleophilic and Electrophilic Pathways

Reactant 1 (Tellurium Compound)Reactant 2Reaction TypeProduct(s)Mechanistic Pathway
This compound ((CH₃)₂Te)Hydrogen peroxide (H₂O₂)Oxidation(CH₃)₂Te(OH)₂ (a tellurane)Nucleophilic attack by Te(II) on the electrophilic oxygen of H₂O₂. rsc.org
Sodium methanetellurolate (NaTeCH₃)Alkyl tosylate (R-OTs)SubstitutionCH₃-Te-RNucleophilic attack by the tellurolate on the electrophilic carbon of the alkyl tosylate. sciforum.net
(CH₃)₂Te(OH)₂ (oxidized this compound)Thiophenol (PhSH)Ligand Exchange/Reductive Elimination(CH₃)₂Te, PhSSPhNucleophilic attack by the thiol on the electrophilic Te(IV) center, followed by reductive elimination. rsc.org
Telluride dianion (Te²⁻)Methyl iodide (CH₃I)Alkylation (Synthesis)(CH₃)₂TeNucleophilic attack by Te²⁻ on the electrophilic methyl carbon.

Spectroscopic and Structural Elucidation Techniques Applied to Dimethyl Telluride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of dimethyl telluride in solution. By analyzing the magnetic properties of its atomic nuclei, researchers can deduce connectivity and environmental details.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the basic structure of this compound. chemicalbook.com The ¹H NMR spectrum typically shows a single resonance for the six equivalent protons of the two methyl groups. chemicalbook.com One study reported a chemical shift (δ) of 1.83 ppm for these protons. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon environment. For this compound, a single peak is observed for the two equivalent methyl carbons. spectrabase.com The chemical shift for these carbons has been reported as well. spectrabase.com Analysis of coupling constants, such as ¹J(¹³C, ¹H) at 140.7 Hz and ²J(¹³C, ¹H) at 3.1 Hz, further supports the structural assignment. chemicalbook.com

Table 1: ¹H and ¹³C NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
¹H 1.83 chemicalbook.com ¹J(¹³C, ¹H): 140.7 chemicalbook.com
²J(¹²⁵Te, ¹H): -20.8 chemicalbook.com

Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Tellurium-125 (¹²⁵Te) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the tellurium atom. rsc.org this compound itself is often used as a reference compound for ¹²⁵Te NMR, with its chemical shift set to 0 ppm. nih.gov The chemical shift of ¹²⁵Te is highly sensitive to the substituents attached to the tellurium atom, spanning a range of over 4000 ppm. rsc.org This sensitivity makes it an excellent probe for studying intermolecular interactions and the nature of tellurium-containing compounds. rsc.orgrsc.org For instance, the ¹J(¹²⁵Te, ¹³C) coupling constant has been measured to be 158.5 Hz. chemicalbook.com

While one-dimensional NMR is sufficient for a simple molecule like this compound, multi-dimensional NMR techniques are invaluable for studying more complex organotellurium compounds or its interactions. researcher.life Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons, which is crucial for assigning resonances in more complex derivatives of this compound. researchgate.net For example, deuterium-carbon 2D correlation spectroscopy has been used to assign complex spectra in related systems. researchgate.net

¹²⁵Te NMR Spectroscopy for Tellurium Environment Characterization

Vibrational Spectroscopy (Infrared and Raman) for Bonding and Conformation

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of this compound, which are related to its bonding and three-dimensional shape. researchgate.netnih.gov These techniques have been used to study the compound in gaseous, liquid, and solid phases. researchgate.net

The vibrational spectra of this compound have been thoroughly analyzed, and its fundamental vibrational modes have been assigned. rsc.orgresearchgate.net The molecule is known to have a bent C-Te-C skeleton, consistent with C₂ᵥ molecular symmetry. researchgate.net Key vibrational modes include the C-H stretching, CH₃ deformation, CH₃ rocking, and the Te-C stretching and bending modes. The symmetric and asymmetric Te-C stretching frequencies are found to be nearly coincident, observed as a single band around 523 cm⁻¹ in both IR and Raman spectra of the liquid. The C-Te-C bending mode is assigned to a Raman frequency of 194 cm⁻¹ in the liquid phase.

Table 2: Selected Vibrational Frequencies for Liquid this compound

Vibrational Mode Frequency (cm⁻¹) Spectroscopic Method
Asymmetric/Symmetric Te-C Stretch 523 IR, Raman
C-Te-C Bend 194 Raman

Vibrational spectroscopy is a key tool for analyzing the conformational properties of molecules. arxiv.orgmdpi.com For this compound, the vibrational spectra are consistent with a C₂ᵥ symmetry, indicating a bent structure similar to its lighter analogs, dimethyl sulfide (B99878) and dimethyl selenide (B1212193). researchgate.net Studies combining experimental spectra with quantum chemistry calculations help to confirm the most stable conformation and to understand the energy barriers associated with the internal rotation of the methyl groups. rsc.orgresearchgate.net The simplicity of the vibrational spectra for related diethyl telluride suggests a dominant rotational isomer. researchgate.net This type of analysis is crucial for accurately calculating thermodynamic properties of the compound.

Assignment of Characteristic Vibrational Modes

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is instrumental in confirming the molecular weight of this compound and providing insights into its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass of this compound and its fragments, enabling the confident identification of the elemental composition. The technique has been used to analyze this compound produced by bacterial cultures, confirming its identity. photobiology.com In such studies, the characteristic isotopic pattern of tellurium, with its most abundant stable isotopes being ¹²⁶Te, ¹²⁸Te, and ¹³⁰Te, serves as a definitive fingerprint for tellurium-containing fragments. photobiology.com The parent molecular ion for this compound (CH₃TeCH₃⁺) is observed, along with its isotopic variants. photobiology.com

Fragmentation Patterns and Mechanistic Insights

When this compound is subjected to ionization in a mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller charged particles and neutral fragments. chemguide.co.uk The study of these fragmentation patterns provides valuable information about the molecule's structure and bond strengths.

In the mass spectrum of this compound, characteristic fragments include the parent molecular ion (CH₃TeCH₃⁺), the methyltellurium ion (CH₃Te⁺), and the tellurium ion (Te⁺). photobiology.com The relative abundance of the parent molecular ion can be influenced by the ionization method. For instance, using picosecond UV laser pulses for ionization can significantly increase the abundance of the parent molecular ion compared to nanosecond pulse excitation. aip.org This suggests that shorter, more intense laser pulses can minimize fragmentation.

The fragmentation process typically involves the cleavage of the carbon-tellurium bonds. The appearance of fragments such as CH₃⁺ further confirms the structure. aip.org The analysis of these patterns is crucial for understanding the stability of the molecular ion and the pathways through which it dissociates.

Table 1: Key Fragments in the Mass Spectrum of this compound
Fragment IonChemical FormulaNotesReferences
Parent Molecular Ion[CH₃TeCH₃]⁺Represents the intact ionized molecule. Its abundance can vary with ionization technique. photobiology.comaip.org
Methyltellurium Ion[CH₃Te]⁺Results from the loss of a methyl radical. photobiology.com
Tellurium Ion[Te]⁺Results from the loss of both methyl groups. photobiology.com
Methyl Ion[CH₃]⁺Indicates cleavage of the C-Te bond. aip.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. The PubChem database lists several Crystallography Open Database (COD) records for this compound, indicating that its crystal structure has been determined. nih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by intermolecular forces. uc.pt In the solid state, molecules of organotellurium compounds can exhibit various intermolecular interactions, including Te···Te interactions and interactions with other functional groups. rsc.org While specific details on the crystal packing of this compound are not extensively detailed in the provided search results, the study of related organotellurium compounds reveals common packing motifs like herringbone and slipped-parallel arrangements. uc.ptnih.gov These arrangements are influenced by weak forces such as van der Waals interactions and, in more complex molecules, hydrogen bonds and π-π stacking. researchgate.netmdpi.com

Bond Lengths and Angles Analysis

X-ray crystallography provides precise measurements of bond lengths and angles within the molecule in the solid state. For organotellurium compounds, the C-Te-C bond angle is a key structural parameter. In related telluroethers, the C–Te–C angles tend to be close to 90°. wikipedia.org For instance, in 4-(Dimethylamino)phenyl ethynyl (B1212043) telluride, the C–Te–C bond angle is reported as 95.92 (14)°. nih.gov Analysis of various organotellurium compounds shows C-Te-C angles ranging from 94.2 (3)° to 97.2 (2)°. nih.gov The Te-C bond lengths are also determined with high precision. In a related compound, the Te—C(sp²) bond length is 2.115 (3) Å, while the Te—C(sp) bond is 2.041 (4) Å. nih.gov These values provide fundamental data for understanding the covalent bonding environment of the tellurium atom.

Table 2: Representative Bond Parameters in Organotellurium Compounds from X-ray Crystallography
CompoundParameterValueReference
4-(Dimethylamino)phenyl ethynyl tellurideC–Te–C Angle95.92 (14)° nih.gov
Te–C(sp²) Bond Length2.115 (3) Å nih.gov
2-(Dimethylaminomethyl)phenyl phenyl tellurideC–Te–C AngleNot explicitly stated, but N-Te-C angle is 164.92 (6)° nih.gov
Bis(2-methoxybenzoyl) tellurideC-Te-C AngleNarrower than in S and Se analogues mdpi.com

Electron Diffraction and Gas-Phase Structural Studies

Gas-phase electron diffraction (GED) is a primary technique for determining the molecular structure of volatile compounds, providing information free from the intermolecular forces present in the solid state. wikipedia.org The structure of gaseous this compound has been established by electron diffraction, confirming a C₂ᵥ symmetry for the molecule.

Early electron diffraction measurements of this compound were considered inaccurate. However, later studies, including those on related molecules like tetramethyltellurium(IV), have demonstrated the power of combining GED with ab initio calculations to obtain precise gas-phase structures. researchgate.netacs.org For this compound, gas-phase studies have been crucial for understanding its geometry. The C-X-C bond angles (where X = S, Se, Te) in the dimethyl chalcogenide series are found to be essentially unchanged in the excited state compared to the ground state. aip.org The analysis of GED data for Te(CH₃)₂ can be challenging due to the complex atomic electron scattering functions of heavy atoms like tellurium, which can lead to a low signal-to-background ratio. researchgate.netd-nb.info Despite these challenges, GED remains a vital tool for elucidating the gas-phase structure of this compound and its analogues.

Computational and Theoretical Investigations of Dimethyl Telluride

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the interpretation of the spectra. This synergy between computation and experiment is vital for a comprehensive understanding of molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and the chemical shift is a key parameter obtained from an NMR experiment. For tellurium-containing compounds, ¹²⁵Te NMR is particularly informative about the electronic environment of the tellurium atom. rsc.org Computational methods, particularly DFT, have proven to be highly effective in predicting ¹²⁵Te NMR chemical shifts. rsc.orgethz.ch

A linear correlation has been observed between experimentally measured ¹²⁵Te NMR chemical shifts in solution and the total isotropic chemical shielding calculated using DFT for a series of organotelluride compounds, including dimethyl telluride, which is often used as an external reference. rsc.orgmcmaster.ca This demonstrates that DFT calculations can accurately reproduce the trends in ¹²⁵Te NMR chemical shifts. rsc.org The analysis of the calculated shielding tensors can reveal that the variations in chemical shifts are primarily due to the magnetic coupling of the tellurium p-character lone pair with antibonding orbitals. rsc.org The predictive power of these calculations is valuable for assigning spectra and for understanding the factors that govern the chemical shifts in this class of compounds. rsc.orgnih.gov

CompoundExperimental ¹²⁵Te Chemical Shift (ppm)Calculated Total Isotropic Chemical Shielding (ppm)
This compound0(Reference)
Ph₂Te~687(In reasonable agreement with reported values) rsc.org
Compound 1Highest deshielding(Follows experimental trend) rsc.org
CF₃ derivatives(Varies)(Follows experimental trend) rsc.org

Note: This table is illustrative and based on general findings in the literature. Specific values can vary depending on the computational method and experimental conditions.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational methods can be used to calculate the harmonic vibrational frequencies of a molecule, which correspond to the fundamental vibrational transitions. researchgate.netrsc.org These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands. researchgate.netresearchgate.netrsc.org

For this compound, the IR and Raman spectra of both the gaseous and liquid phases have been recorded and a complete assignment of the vibrational frequencies has been made, supported by these calculations. researchgate.netrsc.org The calculated thermodynamic functions of gaseous this compound have been determined using the assigned vibrational frequencies and other structural information. researchgate.netrsc.org While there can be discrepancies between calculated harmonic frequencies and experimental fundamental frequencies due to anharmonicity, scaling factors can be applied to the calculated frequencies to improve the agreement with experimental data. acs.org

Calculated vs. Experimental Vibrational Frequencies for this compound (Illustrative)

Vibrational ModeCalculated Harmonic Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-Te Symmetric Stretch(Value)(Value)
C-Te Asymmetric Stretch(Value)(Value)
CH₃ Rocking(Value)(Value)
CH₃ Deformation(Value)(Value)

Note: Specific values are dependent on the level of theory and basis set used in the calculations.

Computational NMR Chemical Shift Prediction

Reaction Pathway and Transition State Analysis

Understanding the mechanism of a chemical reaction involves identifying the reactants, products, and any intermediate species, as well as the transition states that connect them. savemyexams.com A reaction pathway diagram illustrates the energy changes that occur as a reaction progresses. savemyexams.com Computational chemistry provides powerful tools for mapping out these reaction pathways and for characterizing the structures and energies of transition states. utexas.edunumberanalytics.com

For organotellurium compounds like this compound, computational methods can be used to investigate decomposition pathways. For example, the thermal decomposition of this compound has been studied, and computational analysis can help to elucidate the competing mechanisms, such as C-Te bond homolysis and β-hydride elimination. mdpi.com By calculating the energies of the reactants, products, and transition states, the activation energy for different pathways can be determined, providing insight into the most likely reaction mechanism. savemyexams.com

Algorithms have been developed to efficiently locate transition states and follow reaction paths on a potential energy surface. wayne.edu These methods, often used in conjunction with ab initio or DFT calculations, can provide a detailed picture of the reaction mechanism at the molecular level. wayne.edu This information is critical for understanding the reactivity of this compound and for predicting its behavior in various chemical processes, such as its use as a precursor in chemical vapor deposition.

Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving organotellurium compounds like this compound. Through the use of ab initio and density functional theory (DFT) calculations, researchers can model reaction pathways, identify transition states, and understand the electronic factors that govern reactivity.

One area of significant investigation is the study of homolytic substitution reactions. For instance, theoretical calculations have been employed to investigate the reactions of acetyl and methoxycarbonyl radicals with this compound. researchgate.netunimelb.edu.au These studies predict that the reactions proceed through a nearly collinear arrangement of the attacking and leaving radicals at the tellurium center. researchgate.netresearchgate.net BHandHLYP/DZP calculations have been used to determine the energy barriers for these reactions. unimelb.edu.au In the case of the methoxycarbonyl radical, calculations suggest the involvement of a hypervalent intermediate at the MP2/DZP level of theory, a feature not observed in analogous reactions with dimethyl sulfide (B99878) and dimethyl selenide (B1212193). unimelb.edu.au

The formation of this compound itself has also been the subject of computational investigation. In the context of severe nuclear reactor accidents, where tellurium can be released and react with organic materials, theoretical models have been proposed for its formation. tandfonline.com These mechanisms include the reduction of tellurium oxyanions to elemental tellurium, followed by methylation, or the direct methylation of tellurite (B1196480) to form a CH3TeO2 intermediate which is then reduced. tandfonline.com

Furthermore, theoretical calculations have been instrumental in understanding the oxidation-cyclization processes that form tellurium-containing heterocycles. researchgate.netnih.gov These studies have elucidated a mechanism involving chlorine transfer to a hydroxy telluride, followed by a cyclization step with the simultaneous formation of a new Te-O bond and deprotonation of the hydroxyl group. researchgate.netnih.gov

The degradation of organotellurium compounds in the atmosphere is another area where computational studies provide crucial insights. For example, the reaction mechanisms of dimethyl selenide with OH radicals have been studied using quantum chemistry calculations, providing a model for how this compound might behave. researchgate.net These studies identify addition complexes as key intermediates that subsequently decompose to various products. researchgate.net

Energetic Profiles of Transformations

A key aspect of understanding chemical reactions is the characterization of their energetic profiles, including the determination of reaction barriers and the relative stabilities of intermediates and products. Computational methods are particularly well-suited for this purpose.

For the homolytic substitution reactions of acetyl radicals with this compound, the calculated energy barriers (ΔE‡) are significantly lower than for the corresponding reactions with dimethyl sulfide and dimethyl selenide, with values around 35.5 kJ mol−1 (BHandHLYP/DZP). researchgate.net This trend highlights the increasing reactivity down the chalcogen group. The reverse reactions for substitution at tellurium are favored by 20–25 kJ mol−1. researchgate.net Similarly, for the reaction with methoxycarbonyl radicals, the energy barrier for attack at tellurium is lower than at sulfur and selenium. unimelb.edu.au

In the context of the synthesis of tellurium-containing heterocycles, potential energy surface (PES) calculations have been performed using the M062X functional. researchgate.net These calculations map out the energy landscape of the oxidation-cyclization step, providing a detailed picture of the transformation from reactants to products. researchgate.net

Theoretical studies on the atmospheric degradation of related organochalcogenides, such as dimethyl selenide, have calculated the reaction enthalpies for the formation of adducts with atmospheric radicals. For instance, the formation of the CH3Se(Cl)CH3 adduct from the reaction of Cl atoms with dimethyl selenide has a calculated ΔrH of -111.4 kJ mol−1 at 298 K. researchgate.net Such data provides a basis for understanding the thermodynamics of similar reactions involving this compound.

Intermolecular Interaction Modeling

The behavior of this compound in condensed phases is governed by intermolecular interactions. Modeling these interactions is crucial for understanding its physical properties and its behavior in solution and in biological systems.

Computational methods, such as those based on the Lennard-Jones potential, are fundamental to modeling intermolecular forces. wikipedia.org More advanced techniques, including post-Hartree-Fock models and density functional theory with dispersion corrections (DFT-D), provide more accurate descriptions of these interactions, particularly for systems where dispersion forces are significant. aip.orgchemrxiv.org

The study of the dimethylzinc-dimethyl telluride system provides a practical example of the application of intermolecular interaction modeling. lpnu.ua Using a semi-empirical model based on vapor-liquid equilibrium data, the activity coefficients of both components in solution have been calculated. lpnu.ua These calculations reveal that the activity coefficient of this compound changes non-linearly with composition and temperature, indicating complex intermolecular interactions between the two species. lpnu.ua

The autoassociation of organo-ditellurides in solution, driven by tellurium-centered supramolecular interactions, has been investigated using 125Te NMR spectroscopy and supported by computational modeling. rsc.org Although this compound itself was not the primary subject of this study, the findings on related compounds highlight the importance of weak intermolecular forces in the chemistry of organotellurium compounds.

Relativistic Effects in Tellurium Chemistry

Due to the high atomic number of tellurium (Z=52), relativistic effects play a significant role in determining the properties of its compounds, including this compound. These effects arise from the high velocity of the inner-shell electrons, which leads to a contraction of the s and p orbitals and an expansion of the d and f orbitals.

The importance of relativistic effects is particularly evident in the calculation of NMR chemical shifts. mdpi.com Four-component relativistic calculations of 125Te NMR chemical shifts have shown that relativistic effects can account for as much as 20–25% of the total calculated values. acs.orgresearchgate.net The inclusion of these effects, along with solvent and vibrational corrections, is crucial for achieving good agreement between calculated and experimental chemical shifts. acs.orgresearchgate.net The PBE0 exchange-correlation functional has been found to provide excellent results when all these corrections are considered. acs.orgresearchgate.net

Various theoretical methods have been developed to incorporate relativistic effects into quantum chemical calculations. mdpi.com These range from quasi-relativistic theories to full four-component methods. qcri.or.jp The spin-orbit coupling, a major relativistic effect, is particularly important for heavy elements like tellurium and significantly influences their chemical shifts. qcri.or.jp

The impact of relativistic effects extends beyond NMR properties. They can influence molecular geometries, bond energies, and reactivity. annualreviews.org For example, the spin-orbit effect can impact the structure of tellurium compounds. annualreviews.org While specific studies on the relativistic effects on the reaction mechanisms and energetic profiles of this compound are not extensively detailed in the provided context, the general importance of these effects in tellurium chemistry suggests they are a critical consideration for accurate theoretical predictions.

Advanced Applications of Dimethyl Telluride in Materials Science and Chemical Synthesis

Precursor Chemistry for Thin Film Deposition (Metal-Organic Chemical Vapor Deposition - MOCVD)

Dimethyl telluride ((CH₃)₂Te), also known as DMTe, is an organotelluride compound that serves as a crucial precursor in Metal-Organic Chemical Vapor Deposition (MOCVD). wikipedia.orgqsstudy.com This chemical vapor deposition technique is widely used for growing high-quality thin films of compound semiconductors. chemeurope.comkindle-tech.com In the MOCVD process, volatile organometallic compounds, including a tellurium source like this compound, are transported via a carrier gas into a reaction chamber. kindle-tech.com Inside the chamber, these precursors decompose at elevated temperatures on a heated substrate, leading to a chemical reaction that deposits a thin, crystalline film. chemeurope.comwikipedia.org The ability to precisely control gas flow rates, temperature, and pressure makes MOCVD an indispensable method for fabricating advanced electronic and optoelectronic devices. kindle-tech.com this compound was notably the first tellurium precursor used for the epitaxial growth of important semiconductor materials like cadmium telluride (CdTe) and mercury cadmium telluride (HgCdTe) by MOCVD. wikipedia.orgqsstudy.com While other tellurium precursors like diethyl telluride (DETe) and di-isopropyltelluride (DIPTe) are also commonly used, this compound remains a significant compound in the field. scholarsresearchlibrary.comchemeurope.com

Growth of Cadmium Telluride (CdTe) Films

This compound is a key precursor in the synthesis of cadmium telluride (CdTe) thin films via MOCVD, a material vital for photovoltaic applications such as solar cells. scholarsresearchlibrary.com In this process, this compound is typically reacted with an organocadmium precursor, most commonly dimethylcadmium (B1197958) (DMCd). aip.orgaip.org The reaction is carried out in a hydrogen atmosphere at temperatures ranging from 350 to 410 °C. aip.orgresearchgate.net

The quality and properties of the resulting CdTe films are highly dependent on the growth conditions. Specular, or mirror-like, CdTe layers have been successfully grown on various substrates, including indium antimonide (InSb) and silicon (Si). aip.orgspiedigitallibrary.org Research has shown that this compound is the controlling species in this particular growth system. aip.org The growth rates typically range from 4 to 7 μm per hour. aip.org Low-temperature photoluminescence studies of these films reveal their quality, with dominant peaks corresponding to bound-exciton and band-edge emissions. aip.org

The electrical properties of the CdTe films can be intentionally controlled by adjusting the molar ratio of the precursors. For instance, when using di-isopropyltelluride (a related precursor), the DMCd/DIPTe molar ratio determines whether the resulting film is p-type or n-type. researchgate.net Films grown at 400 °C with a DMCd/DIPTe ratio of 0.51 or less are p-type, while higher ratios produce n-type films. researchgate.net This control over conductivity is fundamental for creating semiconductor junctions.

ParameterValue/ObservationSource
Tellurium PrecursorThis compound (DMTe) aip.org
Cadmium PrecursorDimethylcadmium (DMCd) aip.orgaip.org
SubstratesInSb, CdTe aip.org
Growth Temperature330 - 410 °C aip.org
Typical Growth Rate4 - 7 µm/hour aip.org
Conductivity ControlDependent on precursor molar ratio (e.g., DMCd/DIPTe) researchgate.net

Synthesis of Mercury Cadmium Telluride (HgCdTe) Alloys

This compound was the pioneering organotelluride compound used for the metalorganic vapour phase epitaxy (MOVPE) of mercury cadmium telluride (HgCdTe). wikipedia.org HgCdTe is a critical semiconductor alloy for infrared detector technology. chemeurope.compan.pl The synthesis of HgCdTe films by MOCVD involves reacting a tellurium precursor, a cadmium precursor like dimethylcadmium (DMCd), and elemental mercury in a heated reactor. pan.plnih.gov

The process is typically carried out in a horizontal reactor using hydrogen as a carrier gas. mdpi.comwat.edu.pl While this compound was used initially, modern processes often employ di-isopropyltelluride (DIPTe) due to its decomposition characteristics at lower temperatures. nih.govmdpi.com The growth is often performed using the interdiffused multilayer process (IMP), where very thin, alternating layers of CdTe and HgTe are deposited and subsequently homogenize through interdiffusion at the growth temperature, which is around 350 °C. nih.gov This technique allows for precise control over the final composition (the 'x' value in Hg₁₋ₓCdₓTe), which in turn determines the material's bandgap and the cutoff wavelength of the infrared detector. nih.gov

The quality of the HgCdTe layers is paramount for device performance and is influenced by numerous factors, including substrate quality, growth temperature, precursor partial pressures, and gas flow rates. pan.pl A CdTe buffer layer is often grown on the substrate (commonly gallium arsenide, GaAs) before HgCdTe deposition to mitigate the large lattice mismatch. pan.plwat.edu.pl

Deposition of Zinc Telluride (ZnTe) and Other II-VI Tellurides

This compound is also utilized as a precursor for the MOCVD growth of other II-VI compound semiconductors, notably zinc telluride (ZnTe). google.com ZnTe is a p-type semiconductor with a wide bandgap, making it useful in various optoelectronic devices, including green light-emitting diodes, solar cells, and as a back-contact material for CdTe solar cells. matltech.comresearchgate.net

In a typical MOCVD process for ZnTe, a zinc precursor such as diethyl zinc (DEZn) is reacted with a tellurium precursor, which can be either diethyl telluride or this compound. google.com The growth of single-phase ZnTe is sensitive to the process temperature and the ratio of the precursors in the vapor phase. sci-hub.cat Thermodynamic studies show that single-phase ZnTe can be grown at temperatures at or above 573 K (300 °C) with specific precursor ratios. sci-hub.cat

The principles of using this compound in MOCVD can be extended to a range of other II-VI telluride semiconductors. scholarsresearchlibrary.comchemeurope.com By selecting the appropriate Group II organometallic precursor (e.g., containing zinc, cadmium, or mercury) and reacting it with this compound, various binary and ternary alloys can be synthesized for specific electronic and photonic applications. chemeurope.comchemeurope.com

Process Optimization for Film Quality and Composition Control

Optimizing the MOCVD process is critical for achieving high-quality semiconductor films with precise control over their composition and properties. Several key parameters are manipulated during growth, with the precursor choice and their molar ratio being among the most significant.

Interdiffused Multilayer Process (IMP): For ternary alloys like HgCdTe, the IMP is a sophisticated optimization technique used to control composition. nih.gov By precisely timing the alternating flows of HgTe and CdTe precursors, a layered structure is grown that homogenizes during the process, resulting in a uniform alloy. nih.govwat.edu.pl This allows for fine-tuning of the cadmium content, which dictates the material's optical and electrical properties. nih.gov

Flow Rates and Reactor Pressure: The flow rates of the carrier gas and precursors, along with the total pressure in the reactor, are also optimized. kindle-tech.compan.pl These parameters govern the mass transport of the chemical species to the substrate surface, influencing the growth rate and the uniformity of the deposited film. researchgate.netup.ac.za For instance, in HgCdTe growth, non-optimal flow velocities can lead to poor surface morphology. wat.edu.pl

ParameterEffect on Film Quality and CompositionExample MaterialSource
Precursor Molar Ratio (II/VI) Controls conductivity type (n- or p-type), stoichiometry, and can prevent formation of second phases.CdTe, ZnTe researchgate.netsci-hub.cat
Substrate Temperature Affects reaction kinetics, precursor decomposition, surface morphology, and crystalline quality.CdTe, Sb₂Te₃ aip.orgrsc.org
Growth Process (e.g., IMP) Enables precise control of composition in ternary and quaternary alloys by depositing and interdiffusing thin layers.HgCdTe nih.gov
Gas Flow Rates/Pressure Influences mass transport, growth rate, and film uniformity across the substrate.HgCdTe, CdTe pan.plresearchgate.net

Role in Semiconductor Fabrication and Device Technologies

This compound is a foundational material in the fabrication of advanced semiconductor devices, primarily through its role as a precursor in MOCVD. qsstudy.com Its application is central to producing the high-purity, crystalline thin films required for infrared detectors, solar cells, and other optoelectronic technologies. scholarsresearchlibrary.com The use of organotellurium compounds like this compound allows for the synthesis of II-VI compound semiconductors, such as cadmium telluride (CdTe), mercury cadmium telluride (HgCdTe), and zinc telluride (ZnTe), which have tailored electronic and optical properties. chemeurope.comchemeurope.com

Epitaxial Growth of Compound Semiconductors

A key process in semiconductor fabrication where this compound is employed is epitaxial growth. wikipedia.org Epitaxy refers to the deposition of a crystalline overlayer on a crystalline substrate, where the overlayer's crystal structure aligns with that of the substrate. kindle-tech.com MOCVD is a form of chemical vapor epitaxy used to grow high-quality, single-crystal thin films. chemeurope.com

This compound was the first precursor used to grow epitaxial layers of CdTe and HgCdTe via MOCVD. wikipedia.org In this process, the chemical decomposition of this compound and a metal-organic cadmium precursor (like dimethylcadmium) at the substrate surface results in the layer-by-layer formation of a CdTe crystal. aip.orgaip.org The quality of this epitaxial growth is critical, as the crystalline perfection of the film directly impacts the performance of the final electronic or photonic device.

Successful homoepitaxy (growing CdTe on a CdTe substrate) and heteroepitaxy (growing CdTe on a different substrate like InSb or GaAs) have been demonstrated. aip.orgpan.pl For example, specular epitaxial layers of CdTe have been grown on InSb substrates at temperatures between 350 and 375 °C using this compound and dimethylcadmium. aip.org The resulting layers possess excellent surface morphology and electrical properties, demonstrating the effectiveness of this compound in facilitating controlled, high-quality epitaxial growth of compound semiconductors. aip.org

Doping and Alloying Strategies

This compound is utilized as a tellurium source in the fabrication of doped and alloyed semiconductor materials, primarily through Metal Organic Chemical Vapor Deposition (MOCVD). In MOCVD, volatile organometallic compounds are introduced into a reactor to deposit thin films with precise control over composition and thickness.

While diethyl telluride (DETe) is frequently cited for achieving high n-type doping concentrations in materials like indium gallium arsenide (InGaAs), organotellurium compounds such as this compound are key precursors for the MOCVD growth of II-VI compound semiconductors. semiconductor-today.comsemiconductor-today.comchemeurope.com For instance, the deposition of cadmium telluride (CdTe) films often involves the reaction of dimethylcadmium (DMCd) with a tellurium precursor like di-isopropyltelluride (DIPTe) or this compound. aip.orgscholarsresearchlibrary.com By controlling the ratio of the cadmium and tellurium precursors, the resulting CdTe film can be made intrinsically p-type or n-type. aip.org Furthermore, extrinsic doping, the intentional addition of impurity elements, can be achieved by introducing other organometallic compounds during the MOCVD process. aip.org

In the context of thermoelectric materials, alloying is a critical strategy to enhance performance. Bismuth telluride (Bi₂Te₃) and its alloys with materials like bismuth selenide (B1212193) (Bi₂Se₃) are paramount for room-temperature thermoelectric applications. nih.govmdpi.com Alloying helps to reduce lattice thermal conductivity without significantly impairing electrical conductivity, a key requirement for a high thermoelectric figure of merit (ZT). nih.gov this compound can serve as the volatile tellurium source in the synthesis of these alloyed materials, contributing to the formation of nanostructured bulk alloys with enhanced thermoelectric properties. researcher.life

Table 1: Role of Tellurium Precursors in Doping and Alloying

ApplicationMaterial SystemPrecursor RoleDeposition MethodKey Finding
n-type DopingInGaAsSource of Tellurium (using DETe as an example)MOCVDAchieved record active n-type doping concentration. semiconductor-today.comsemiconductor-today.com
Intrinsic DopingCdTeTellurium source (with DMCd)MOCVDFilm conductivity type (n or p) controlled by precursor ratio. aip.org
AlloyingBi₂Te₃-based alloysTellurium sourceVariousReduces thermal conductivity, enhancing thermoelectric performance. nih.govmdpi.com

Applications in Nanoscience and Nanomaterial Synthesis

This compound's volatility and ease of decomposition are highly advantageous in the synthesis of tellurium-based nanomaterials.

Synthesis of Tellurium Nanostructures

Gas-phase decomposition of this compound is a prominent method for fabricating tellurium nanostructures. nih.gov Techniques such as laser photolysis and thermolysis are employed to break the C-Te bonds, releasing tellurium atoms that then agglomerate to form nanoparticles and thin films. mdpi.comresearchgate.net

For example, the KrF laser (248 nm) photodissociation of this compound is a single-photon process that produces ground-state tellurium atoms. mdpi.com Similarly, ArF laser (193 nm) induced photolysis results in the homolysis of the Te-C bond, leading to the formation of methyl radicals and subsequently ethane (B1197151), alongside a deposit of amorphous tellurium. mdpi.comresearchgate.net Pulsed CO₂ laser-induced pyrolysis, using a photosensitizer like sulfur hexafluoride (SF₆), also decomposes this compound to yield nanostructured crystalline tellurium films. researchgate.net These laser-based methods offer a clean, surface-reaction-free approach to generating pure nanostructured materials. mdpi.com

A notable application of this technique is the co-photolysis of this compound with another precursor to create composite nanomaterials. For instance, irradiating a gaseous mixture of this compound and 1,3-disilacyclobutane with an ArF laser leads to the simultaneous expulsion of tellurium and the formation of a polymerizing silene. mdpi.com This results in the deposition of polymer-stabilized tellurium nanoparticles, which exhibit enhanced stability against oxidation compared to pure tellurium films. mdpi.com

Table 2: Gas-Phase Synthesis of Te Nanostructures from this compound

Decomposition MethodLaser/Energy SourceKey ProductsResulting MaterialReference
PhotolysisKrF Laser (248 nm)Ground-state Te atomsElemental Tellurium mdpi.com
PhotolysisArF Laser (193 nm)CH₃• radicals, C₂H₆, TeAmorphous Tellurium mdpi.comresearchgate.net
PyrolysisPulsed CO₂ Laser (with SF₆)C₂H₆, CH₄, C₂H₄Nanostructured crystalline Te films researchgate.net
Co-photolysisArF Laser (193 nm)Te, polymerizing silenePolymer-stabilized Te nanoparticles mdpi.com

Core-Shell Nanomaterial Precursors

This compound is an important precursor in the synthesis of semiconductor nanocrystals, particularly core-shell quantum dots (QDs). These nanomaterials, consisting of a semiconductor core encased in a shell of a different semiconductor, exhibit enhanced optical properties and stability. The synthesis of II-VI QDs like cadmium telluride (CdTe) often employs organometallic precursors. rhhz.net

In a typical synthesis of CdTe/CdS core-shell QDs, a cadmium precursor, such as dimethylcadmium or cadmium oxide, is reacted with a tellurium source to form the CdTe core. rhhz.netacs.orguci.edu While various tellurium sources can be used, the principle of using volatile, decomposable organometallics like this compound is central to methods like MOCVD. aip.orgscholarsresearchlibrary.com Following the formation of the CdTe core, a shell of cadmium sulfide (B99878) (CdS) is grown on its surface by introducing sulfur-containing precursors. google.comgoogle.com This passivating shell can mend surface defects on the CdTe core, leading to a significant increase in photoluminescence quantum yield. google.com

The synthesis can be performed in aqueous solutions using water-soluble precursors or via high-temperature organometallic routes. uci.edugoogle.com For instance, water-soluble CdTe/CdS core-shell nanowires can be prepared using cadmium chloride and sodium hydrogen telluride (NaHTe) as precursors, with cysteine acting as a stabilizer. google.com The development of tris(dimethylamino)phosphine telluride as a highly reactive tellurium precursor has also enabled the synthesis of CdTe nanoplatelets and quantum wires. wustl.edu

Catalytic Applications in Organic and Inorganic Synthesis

Organotellurium compounds, including derivatives and species formed from this compound, exhibit significant catalytic activity and are used as reagents in a variety of chemical transformations.

Tellurium-Mediated Organic Reactions

Tellurium compounds can mediate unique chemical reactions that are difficult to achieve with other reagents. A significant example is a novel telluride-mediated elimination reaction developed for the synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides (d4Ns), a class of FDA-approved anti-HIV drugs. nih.gov In this process, dimethyl ditelluride ((CH₃)₂Te₂) is used as a reagent. The reaction proceeds through the formation of a telluride intermediate, which then undergoes elimination to form the desired olefin product with high yields. nih.gov This strategy has the potential to simplify the synthesis of these important pharmaceuticals.

Another emerging area is organotellurium-mediated reversible-deactivation radical polymerization (TERP). Researchers have developed a catalyst-free TERP system that operates under near-infrared (NIR) light. acs.org This system utilizes organotellurium chain transfer agents in combination with a ditelluride compound, such as dimethyl ditelluride. The NIR light induces the cleavage of the Te-Te bond, generating organotellurium radicals that activate the polymerization process, allowing for the synthesis of well-defined polymers with temporal control. acs.org

Catalyst Precursors for Specific Transformations

This compound and related compounds can serve as precursors for the synthesis of heterogeneous catalysts. The resulting tellurium-containing catalysts can exhibit unique selectivity and activity. For example, organotellurium compounds are precursors for preparing palladium-telluride (Pd-Te) based nanocatalysts. rsc.org In one study, a palladium complex was found to generate Pd-Te nanomaterials (a mixture of PdTe₂ and Pd₁₃Te₃) that showed catalytic activity in the Heck Reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis. researchgate.net The soft, polarizable nature of tellurium can facilitate key steps in catalytic cycles, such as oxidative addition. rsc.org

Environmental Chemical Transformations of Dimethyl Telluride

Atmospheric Photochemical Degradation Pathways

Dimethyl telluride ((CH₃)₂Te), a volatile organotellurium compound, is subject to photochemical degradation in the atmosphere, primarily driven by solar radiation and reactions with atmospheric oxidants. The primary atmospheric degradation pathways involve photolysis and reaction with hydroxyl radicals (•OH).

Laser-induced photolysis studies have demonstrated that this compound can decompose upon absorption of ultraviolet (UV) radiation. The photolysis of this compound can proceed via the homolysis of the Tellurium-Carbon (Te-C) bond. mdpi.com ArF laser-induced photolysis (at 193 nm) of this compound results in the formation of methane (B114726) (CH₄) and ethane (B1197151) (C₂H₆) as the main hydrocarbon products. mdpi.comresearchgate.net The predominance of ethane suggests that the primary mechanism involves the cleavage of the Te-C bond, leading to the formation of methyl radicals (•CH₃), which then combine to form ethane. mdpi.com Methane is thought to be formed through hydrogen abstraction from the parent this compound molecule by methyl radicals. mdpi.com

The reaction with hydroxyl radicals (•OH), a key atmospheric oxidant, is another significant degradation pathway for many volatile organic compounds. acs.orgresearchgate.net While specific kinetic data for the reaction of this compound with •OH is not extensively detailed in the reviewed literature, the degradation in aqueous solutions initiated by radiolysis provides analogous insights. In these studies, this compound was found to degrade via oxidative processes by reacting with oxidizing species, including •OH radicals. dntb.gov.uascispace.com This suggests that in the atmosphere, the reaction with •OH would likely lead to the oxidation of this compound, contributing to its removal from the gas phase.

The table below summarizes the major products identified from the atmospheric photochemical degradation of this compound.

Degradation PathwayKey Reactants/ConditionsMajor Products
Photolysis UV Radiation (e.g., 193 nm)Methane (CH₄), Ethane (C₂H₆), Elemental Tellurium (Te)
Oxidation Hydroxyl Radicals (•OH)Oxidized Tellurium Species

Chemical Transformation in Aquatic and Terrestrial Environments

In aquatic and terrestrial environments, the transformation of this compound is influenced by factors such as the presence of oxidizing agents, microbial activity, and the chemical composition of the medium.

In aqueous solutions, the degradation of this compound can be initiated by ionizing radiation, leading to the formation of various reactive species, including hydroxyl radicals. Studies on the radiolytic degradation of this compound in aerated aqueous solutions have shown that oxidation is the dominant degradation pathway. The degradation follows first-order kinetics, and the presence of competing species that scavenge reactive radicals can alter the degradation rate. In oxygen-depleted aqueous conditions, dimerization processes become more significant, leading to the formation of species like dimethyl ditelluride ((CH₃)₂Te₂). The pH of the aqueous environment also plays a crucial role; at high pH (>10), hydroxyl radicals tend to oxidize this compound to tellurite (B1196480) (TeO₃²⁻), while neutral or acidic conditions favor dimerization.

In terrestrial environments, the behavior of tellurium compounds is complex, with sorption to soil particles and transformation by soil microorganisms being key processes. researchgate.netdafne.at While specific studies focusing solely on the chemical transformation of this compound in soil are limited, the general biogeochemical cycling of tellurium suggests that it would be subject to both biological and abiotic transformations. researchgate.net The presence of organic matter and various minerals in soil can influence its persistence and conversion to other tellurium species. researchgate.net

The following table outlines the degradation products of this compound in aqueous environments under different conditions.

EnvironmentConditionsMajor Transformation Products
Aquatic Aerated, RadiolysisOxidized Tellurium Species (e.g., Tellurite)
Aquatic Oxygen-depleted, RadiolysisDimethyl ditelluride ((CH₃)₂Te₂)

Biogeochemical Cycling Research (focus on chemical species transformation)

The biogeochemical cycling of tellurium involves the transformation of tellurium species between inorganic and organic forms, with microorganisms playing a central role. This compound is a key volatile species in this cycle, primarily formed through biomethylation and subsequently undergoing demethylation. nih.govencyclopedia.pubasm.orgmdpi.com

Biomethylation by Microorganisms and Fungi

The formation of this compound in the environment is largely attributed to the biomethylation of inorganic tellurium compounds by a wide range of microorganisms, including bacteria and fungi. wikipedia.orgphotobiology.comresearchgate.net This process is considered a detoxification mechanism, as it converts more toxic inorganic tellurium oxyanions, such as tellurite (TeO₃²⁻) and tellurate (B1236183) (TeO₄²⁻), into the volatile and less toxic this compound. nih.govencyclopedia.pub

Numerous studies have identified specific microorganisms capable of producing this compound. For instance, bacteria such as Pseudomonas fluorescens and various marine Bacillus species have been shown to generate this compound from tellurite and tellurate. nih.govshsu.eduresearchgate.net Fungi, including species of Penicillium like P. brevicaule, P. chrysogenum, and P. notatum, as well as the marine yeast Rhodotorula spp., are also known to be potent producers of volatile tellurium compounds, with this compound being a primary product. wikipedia.orgnih.govnih.govasm.orgresearchgate.net The production of this compound by these organisms can be influenced by environmental factors such as the concentration of tellurium salts and the availability of oxygen. photobiology.comasm.org

The table below lists some of the microorganisms that have been reported to produce this compound.

Microorganism TypeSpecies
Bacteria Pseudomonas fluorescens
Marine Bacillus spp.
Fungi Penicillium brevicaule
Penicillium chrysogenum
Penicillium notatum
Rhodotorula spp.

Demethylation Processes

While biomethylation leads to the formation of this compound, demethylation processes contribute to its breakdown and the recycling of tellurium in the environment. The demethylation of organotellurium compounds can be carried out by microorganisms. researchgate.net

Research on the degradation of the synthetic DMSP analogue, dimethyltelluriopropionate (DMTeP), by marine bacteria from the Roseobacter clade has provided insights into demethylation pathways. researchgate.net These studies have shown that feeding DMTeP to these bacteria results in the production of demethylation products. researchgate.net The involvement of the dmdA gene, which is known to be part of a demethylation pathway for sulfur compounds, has been investigated in this context. Knockout mutants of the dmdA gene in Ruegeria pomeroyi showed a reduced but not completely abolished production of demethylation products from DMTeP, suggesting the presence of at least one other demethylation pathway. researchgate.net

The products of demethylation can include methanetellurol (B14692576) (CH₃TeH), which can then be further transformed, for example, through oxidative dimerization to dimethyl ditelluride ((CH₃)₂Te₂). researchgate.net The study of these processes is crucial for understanding the complete biogeochemical cycle of tellurium and the fate of volatile organotellurium compounds in the environment.

Future Directions and Emerging Research Frontiers in Dimethyl Telluride Chemistry

The field of organotellurium chemistry, with dimethyl telluride as a foundational compound, is experiencing a renaissance driven by the demand for advanced materials and sustainable chemical processes. Researchers are actively exploring new synthetic methods, uncovering novel reactivity, and integrating tellurium-based molecules into functional materials. This forward-looking research is increasingly characterized by a powerful synergy between experimental and computational chemistry, paving the way for the next generation of tellurium-based technologies.

Q & A

Q. What are the established methods for synthesizing dimethyl telluride (DMT) in laboratory settings?

DMT synthesis involves reacting elemental tellurium with methylating agents like methyl lithium (MeLi) under inert conditions (e.g., nitrogen atmosphere) to prevent pyrophoric reactions. Methyl iodide is subsequently added to form the intermediate trimethyltelluronium iodide (Me₃TeI), which is reduced using triphenylphosphine to yield DMT . Purity is validated via GC-MS, with precautions to minimize oxidation during storage (e.g., nitrogen atmosphere) .

Q. How can researchers detect and quantify this compound in aqueous solutions?

GC-MS is the primary method for detecting volatile DMT and its degradation products (e.g., dimers, trimers) with a retention time of ~2 minutes . For total tellurium quantification, ICP-MS is used after oxidizing organic tellurides to inorganic species using H₂O₂ . Triplicate sampling ensures statistical reliability, and calibration with standardized solutions is critical for accuracy .

Q. What biological systems produce this compound, and how can these pathways be studied?

DMT is generated by microbial metabolism in anaerobic environments, notably by fungi (Penicillium spp.) and bacteria (Pseudomonas fluorescens) via methylation of inorganic tellurium . Researchers can simulate these conditions using sediment/soil microcosms, monitor volatile organotellurides via GC-F2ICD (gas chromatography with fluorine-induced chemiluminescence detection), and correlate production with microbial activity through metagenomic profiling .

Advanced Research Questions

Q. How does ionizing radiation affect the stability of this compound in aqueous systems relevant to nuclear accident scenarios?

Under gamma irradiation (3.5 kGy/h), DMT degradation follows first-order kinetics, with oxidation as the dominant pathway in aerated solutions. Competing species (e.g., thiosulfate, borate) alter degradation rates by scavenging reactive radicals (e.g., •OH) . In oxygen-depleted conditions, dimerization dominates, forming volatile species like (CH₃)₂Te–Te(CH₃)₂ . Experimental design must control dissolved oxygen, pH (e.g., pH 9.5 for borate buffer), and dose rates (1–10 kGy/h) to mimic severe accident conditions .

Q. What methodological challenges arise in reconciling contradictory data on this compound’s environmental persistence?

Discrepancies in DMT stability studies often stem from variations in experimental matrices (e.g., thiosulfate vs. borate solutions) and oxygen availability . For example, alkaline conditions (pH >10) accelerate oxidation, while thiosulfate extends DMT half-life by quenching radicals . Researchers should perform systematic matrix comparisons and use kinetic modeling to isolate contributing factors (e.g., rate constants for •OH vs. O₂ reactions) .

Q. How can researchers design experiments to investigate the role of this compound in tellurium volatilization from contaminated systems?

Controlled irradiation experiments with headspace analysis (GC-MS) can quantify DMT re-volatilization from aqueous solutions . Competing processes (e.g., adsorption, precipitation) are minimized by using inert glassware and pre-saturating solutions with N₂ or O₂. Isotopic labeling (e.g., ¹³C-DMT) helps track reaction pathways, while ICP-MS monitors tellurium speciation post-oxidation .

Q. What mechanisms explain the pH-dependent degradation pathways of this compound under radiolytic conditions?

At high pH (>10), hydroxyl radicals (•OH) preferentially oxidize DMT to TeO₃²⁻, whereas neutral or acidic conditions favor proton-assisted dimerization . Radiolysis experiments with pH-adjusted buffers (e.g., borate, phosphate) and radical scavengers (e.g., tert-butanol for •OH) can elucidate these mechanisms. Kinetic data should be analyzed using Arrhenius models to determine activation energies for competing pathways .

Q. How do microbial metabolic pathways for this compound production differ from those of analogous selenium compounds?

While both tellurium and selenium undergo biomethylation, DMT formation involves distinct methyltransferases and electron donors. Comparative studies using knockout mutants (e.g., mtnB gene deletions in Pseudomonas) and isotopic tracers (e.g., ²H-methyl groups) can identify enzyme specificity. Volatile metabolite profiling (GC-MS) and transcriptomic analysis further differentiate pathways .

Data Contradiction Analysis

Q. Why do some studies report this compound as stable in aqueous systems, while others observe rapid degradation?

Contradictions arise from differences in experimental conditions:

  • Oxygen availability : Aerated solutions show faster degradation (t₁/₂ ~2 h at 3.5 kGy/h) vs. deaerated systems (t₁/₂ >6 h) .
  • Competing ligands : Thiosulfate extends stability by scavenging •OH radicals, whereas borate buffers enhance oxidation .
  • Analytical delays : GC-MS measurements delayed >15 minutes post-irradiation may underestimate volatile species due to secondary reactions .

Q. How can researchers address discrepancies in microbial this compound production yields across studies?

Variability stems from differences in microbial strains, substrate bioavailability (e.g., Te⁰ vs. TeO₃²⁻), and culture conditions (e.g., aerobic vs. anaerobic). Standardized protocols using defined media, controlled redox potentials, and qPCR quantification of methyltransferase genes (e.g., mtnB) improve reproducibility .

Methodological Best Practices

  • Experimental replication : Use triplicate samples and statistical tests (e.g., ANOVA) to account for matrix heterogeneity .
  • Radiolysis controls : Include non-irradiated samples to baseline DMT stability and validate oxidative pathways via H₂O₂ quenching .
  • Ethical considerations : Adhere to biosafety protocols when handling volatile tellurides (e.g., fume hoods, respiratory protection) due to toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.